Eriocarpin (Desglucosyrioside): Chemical Structure, Molecular Properties, and Pharmacological Profiling of a Potent Cardenolide
Eriocarpin (Desglucosyrioside): Chemical Structure, Molecular Properties, and Pharmacological Profiling of a Potent Cardenolide
Executive Summary
Eriocarpin, chemically established as identical to desglucosyrioside, is a highly oxygenated secondary metabolite belonging to the cardenolide class of steroid glycosides[1]. Primarily synthesized by species within the Asclepias genus (milkweeds) such as A. eriocarpa, A. labriformis, and A. syriaca, it serves as an evolutionary chemical defense mechanism against herbivory[2]. In mammalian physiology, eriocarpin exhibits profound cytotoxicity and positive inotropic effects. This technical whitepaper explores the structural biology, mechanism of action, and self-validating analytical methodologies required for the isolation and characterization of this potent molecule.
Chemical Identity and Structural Biology
Eriocarpin is distinguished by its steroidal aglycone core linked to a rare carbohydrate moiety[3]. The structural conversion of its precursor, labriformidin, into eriocarpin involves the specific reduction of a 3-keto-function within the carbohydrate portion, which is identical in stereochemistry to uscharidin[1].
A defining feature of eriocarpin is the presence of a 7β,8β-epoxide ring on the steroidal backbone, coupled with a 4,6-dideoxyhexosulose sugar moiety[4]. This specific spatial configuration is critical for its high-affinity binding to biological targets.
Table 1: Physicochemical and Molecular Properties
| Property | Value |
| IUPAC / Common Name | Eriocarpin / Desglucosyrioside |
| Molecular Formula | C29H38O11[3] |
| Molecular Weight | 562.24 g/mol [3] |
| CAS Registry Number | 66419-09-8[3] |
| Chemical Class | 7β,8β-Epoxycardenolide Glycoside[5] |
| Key Structural Moieties | Steroidal core, 7,8-epoxide, 4,6-dideoxyhexosulose[4] |
| Biological Source | Asclepias eriocarpa, A. labriformis, A. syriaca[2] |
Mechanism of Action: Na+/K+-ATPase Inhibition
Understanding the causality behind cardenolide-induced cytotoxicity is paramount for drug development. Eriocarpin acts as a highly specific inhibitor of the transmembrane Na+/K+-ATPase pump[6].
The mechanism unfolds sequentially:
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Targeted Binding: The α,β-unsaturated lactone ring of eriocarpin binds to the extracellular domain of the Na+/K+-ATPase alpha-subunit.
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Ion Gradient Disruption: This binding halts the active transport of ions, preventing the efflux of Na+ and the influx of K+, leading to severe intracellular sodium accumulation.
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NCX Reversal: The altered sodium gradient forces the Sodium-Calcium Exchanger (NCX) to operate in reverse mode, extruding Na+ while importing Ca2+ into the cytosol.
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Apoptosis: The resulting intracellular calcium overload triggers mitochondrial dysfunction and caspase-dependent apoptosis, rendering eriocarpin highly cytotoxic to various cell lines[6].
Mechanism of Action: Eriocarpin-induced cytotoxicity via Na+/K+-ATPase inhibition and Ca2+ overload.
Self-Validating Analytical Methodology: Isolation and Characterization
To ensure scientific integrity, the isolation of eriocarpin must utilize a self-validating workflow. The following protocol details the extraction from Asclepias biomass, explaining the physicochemical rationale behind each step.
Phase 1: Biomass Preparation and Defatting
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Procedure: Pulverize 500 g of dried Asclepias eriocarpa aerial parts. Macerate in 2 L of n-hexane for 48 hours at room temperature, then filter and discard the hexane.
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Causality: Plant matrices contain high concentrations of lipophilic waxes and chlorophyll. Hexane defatting removes these non-polar interferents, which would otherwise co-elute and degrade the resolution of polar glycosides during downstream chromatography.
Phase 2: Extraction of Cardenolides
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Procedure: Extract the defatted marc with 80% Ethanol (EtOH) (3 x 1.5 L) using ultrasonication for 60 minutes per cycle. Concentrate the combined extracts under reduced pressure at 40°C.
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Causality: Cardenolide glycosides like eriocarpin are moderately polar. An aqueous-alcoholic solvent system maximizes the extraction yield of these glycosides while leaving highly non-polar structural plant components behind.
Phase 3: Liquid-Liquid Partitioning
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Procedure: Suspend the crude ethanolic extract in 500 mL of distilled water. Partition sequentially with Dichloromethane (DCM) (3 x 500 mL). Collect and dry the organic DCM layers.
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Causality: Partitioning with DCM selectively isolates the cardenolides from highly polar, water-soluble plant sugars and tannins that remain trapped in the aqueous phase.
Phase 4: Preparative RP-HPLC Purification & Validation
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Procedure: Dissolve the DCM fraction in HPLC-grade Methanol. Inject onto a Preparative C18 Column using a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid). Monitor UV absorbance at 220 nm.
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Self-Validating QC Check: Prior to sample injection, a known cardenolide standard (e.g., digoxin) is injected to verify column theoretical plates and retention time stability (System Suitability Test).
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Orthogonal Confirmation: The collected fraction corresponding to eriocarpin is orthogonally validated via offline ESI-MS, confirming the target mass [M+H]+ at m/z 563.2, and 1H-NMR to confirm the characteristic 7,8-epoxide signals[1].
Self-validating isolation workflow for eriocarpin from Asclepias biomass using RP-HPLC.
Cytotoxicity and Pharmacological Profile
Eriocarpin and its structural analogues (such as labriformin and uscharidin) exhibit potent biological activity. Acute toxicity studies in murine models demonstrate that these specific Asclepias cardenolides are highly lethal, with LD50 values below 15 mg/kg[2]. Furthermore, monoglycosidic cardenolides demonstrate severe cytotoxicity against sensitive vertebrate enzymes, often yielding IC50 values < 1 μM[6].
Table 2: Comparative Pharmacological Profile of Asclepias Cardenolides
| Compound | Target Enzyme | Primary in vitro Effect | LD50 (Murine Model) |
| Eriocarpin | Na+/K+-ATPase | Cytotoxicity / Apoptosis | < 15 mg/kg[2] |
| Labriformin | Na+/K+-ATPase | Cytotoxicity / Apoptosis | < 15 mg/kg[2] |
| Uscharidin | Na+/K+-ATPase | Cytotoxicity / Apoptosis | < 15 mg/kg[2] |
| Calotropin | Na+/K+-ATPase | Cytotoxicity / Apoptosis | < 15 mg/kg[2] |
Because of its potent Na+/K+-ATPase inhibitory properties, eriocarpin remains a compound of high pharmacological interest, providing a structural template for the development of targeted anti-cancer therapeutics and novel positive inotropic agents.
References
- Plant Cardenolides in Therapeutics - ResearchGate.
- Quantification of plant cardenolides by HPLC, measurement of Na+/K+-ATPase inhibition activity, and characterization of target enzymes - ResearchGate.
- New 8,12;8,20-diepoxy-8,14-secopregnane hexa- and hepta-glycosides from the roots of Asclepias tuberosa - ResearchGate.
- 1980 2169 (q - RSC Publishing.
- 7β,8β-Epoxycardenolide glycosides of Asclepias eriocarpa - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Eriocarpin | C29H38O11 | CID 441858 - PubChem - NIH.
Sources
- 1. 7β,8β-Epoxycardenolide glycosides of Asclepias eriocarpa - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Eriocarpin | C29H38O11 | CID 441858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 7β,8β-Epoxycardenolide glycosides of Asclepias eriocarpa - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
